molecular formula C16H23NO4 B2916510 2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide CAS No. 1215535-49-1

2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide

Cat. No.: B2916510
CAS No.: 1215535-49-1
M. Wt: 293.363
InChI Key: PFCXRJDRLYNDCT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a dimethoxyphenyl group attached to an acetamide moiety, which is further linked to a hydroxycyclopentyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

    Acetamide Formation: The intermediate is then reacted with acetic anhydride to form the acetamide group.

    Cyclopentyl Addition: The final step involves the addition of the hydroxycyclopentyl group through a nucleophilic substitution reaction, using appropriate reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or hydroxycyclopentyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanol
  • 1-(3,4-Dimethoxyphenyl)-2-methyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride
  • 1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide, with the CAS number 1215535-49-1, is a compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

  • Molecular Formula : C16_{16}H23_{23}N O4_4
  • Molecular Weight : 293.36 g/mol

The structure of the compound includes a dimethoxyphenyl group and a hydroxycyclopentyl moiety, which may contribute to its biological activity.

Antinociceptive Effects

A study involving related compounds demonstrated that certain acetamides exhibit antinociceptive properties through σ1 receptor modulation. For instance, compounds with high affinity for σ1 receptors were shown to reduce pain responses in formalin-induced nociception tests . While direct evidence for this compound is sparse, its structural similarities suggest potential antinociceptive activity.

Cytotoxicity Studies

Cytotoxicity assays have been performed on structurally related compounds. For example, a derivative was shown to inhibit human melanoma cell lines by 94% at a concentration of 100 µg/ml . This suggests that compounds with similar structures may also possess cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

StudyCompoundFindings
Davis et al., 20072-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamideDisplayed moderate cytotoxicity towards melanoma cells (94% inhibition at 100 µg/ml)
Recent AnalogsVarious acetamidesShowed significant sigma receptor affinity and potential for pain relief in animal models

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential interaction with sigma receptors and its structural characteristics. The modulation of these receptors can lead to various therapeutic effects, including:

  • Pain Relief : Potential use in treating chronic pain conditions.
  • Neuroprotection : Possible applications in neurodegenerative diseases due to protective effects on neuronal cells.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-13-6-5-12(9-14(13)21-2)10-15(18)17-11-16(19)7-3-4-8-16/h5-6,9,19H,3-4,7-8,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCXRJDRLYNDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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